molecular formula C16H27NO B14647286 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- CAS No. 55755-69-6

1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-

Cat. No.: B14647286
CAS No.: 55755-69-6
M. Wt: 249.39 g/mol
InChI Key: AEYWMTSFUNATSO-UHFFFAOYSA-N
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Description

1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- is a chemical compound with the molecular formula C14H25NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- typically involves the condensation of 2,4-dimethylpyrrole with decanone under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and formulation.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2,4-Dimethylpyrrole: A precursor in the synthesis of 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-.

    3-Acetyl-2,4-dimethylpyrrole: Another derivative of pyrrole with similar structural features.

    2,4-Dimethyl-3-acetylpyrrole: A compound with comparable chemical properties and reactivity.

Uniqueness: 1-Decanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

55755-69-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

1-(2,4-dimethyl-1H-pyrrol-3-yl)decan-1-one

InChI

InChI=1S/C16H27NO/c1-4-5-6-7-8-9-10-11-15(18)16-13(2)12-17-14(16)3/h12,17H,4-11H2,1-3H3

InChI Key

AEYWMTSFUNATSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=C(NC=C1C)C

Origin of Product

United States

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